

An In-depth Technical Guide to (E)-Cinnamonnitrile: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Cinnamonnitrile*

Cat. No.: *B126248*

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Introduction

(E)-**Cinnamonnitrile**, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound with the chemical formula C_9H_7N .^{[1][2]} It is a colorless to pale yellow liquid characterized by a spicy, cinnamon-like aroma.^{[3][4][5]} Structurally, it possesses a benzene ring conjugated with a propenenitrile moiety, which imparts specific chemical reactivity and physical properties.^[5] While widely used as a fragrance agent in various consumer products, its potential as a precursor in organic synthesis and its biological activities are of increasing interest to the scientific community.^{[1][4]} This guide provides a comprehensive overview of the chemical structure, properties, spectroscopic data, and detailed experimental protocols for the synthesis of (E)-**Cinnamonnitrile**.

Chemical Structure and Identification

(E)-**Cinnamonnitrile** is the trans isomer of 3-phenylprop-2-enenitrile. The "(E)" designation in its IUPAC name signifies the stereochemistry at the carbon-carbon double bond, where the phenyl group and the nitrile group are on opposite sides.

Chemical Structure of (E)-Cinnamonnitrile

Table 1: Chemical Identifiers for (E)-Cinnamonnitrile

Identifier	Value	Reference(s)
IUPAC Name	(E)-3-phenylprop-2-enenitrile	[1] [6]
CAS Number	1885-38-7	[1] [3] [7] [8]
Molecular Formula	C ₉ H ₇ N	[1] [2] [7]
Molecular Weight	129.16 g/mol	[1] [6] [7] [8]
SMILES	C1=CC=C(C=C1)/C=C/C#N	[1] [6]
InChI	InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+	[2] [6] [8]
InChIKey	ZWKNLRXFUTWSOY-QPJJXVBHSA-N	[1] [2] [8]

Physicochemical Properties

(E)-Cinnamonnitrile is a stable compound under normal conditions. It is practically insoluble in water but soluble in organic solvents like ethanol and ether.[\[4\]](#)[\[5\]](#)

Table 2: Physicochemical Properties of (E)-Cinnamonnitrile

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[3][4][5]
Odor	Spicy, cinnamon-like	[1][4]
Melting Point	18-22 °C (64-72 °F; 291-295 K)	[1][4][9]
Boiling Point	254-255 °C (489-491 °F; 527-528 K)	[4][9]
Density	~1.028 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	~1.601	[4]
Vapor Pressure	0.023 mmHg at 25 °C	[3]
Flash Point	> 100 °C (> 212 °F)	[3][4]
Water Solubility	Insoluble	[4]
log P	1.96	[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (E)-Cinnamonnitrile. Below are the characteristic spectral data.

Table 3: Spectroscopic Data for (E)-Cinnamonnitrile

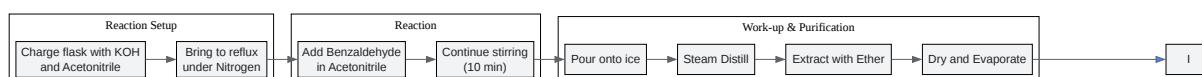
Technique	Peak Assignments	Reference(s)
¹ H NMR	(300 MHz, CDCl ₃) δ (ppm): 7.36-7.27 (m, 5H, Ar-H), 7.17 (d, J=16.5 Hz, 1H, Ar-CH=), 5.81 (d, J=16.5 Hz, 1H, =CH- CN)	[5]
¹³ C NMR	(75 MHz, CDCl ₃) δ (ppm): 150.0, 133.1, 130.8, 128.6, 126.9 (Ar-C), 117.6 (CN), 95.9 (=CH-CN)	[5]
IR Spectroscopy	(cm ⁻¹): ~2210-2260 (C≡N stretch, sharp), ~1640-1680 (C=C stretch), ~3000-3100 (=C-H stretch)	[10]
Mass Spectrometry (EI)	m/z: 129 (M ⁺), 102	[2][6]

Experimental Protocols for Synthesis

Several synthetic routes to (E)-Cinnamonitrile have been reported. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity.

Method 1: Condensation of Benzaldehyde with Acetonitrile

This method involves an aldol-like condensation reaction.



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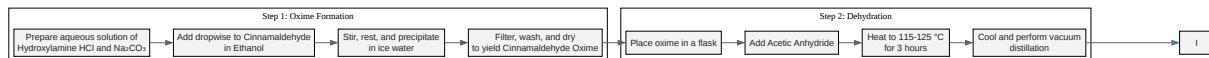
Workflow for Benzaldehyde and Acetonitrile Condensation.

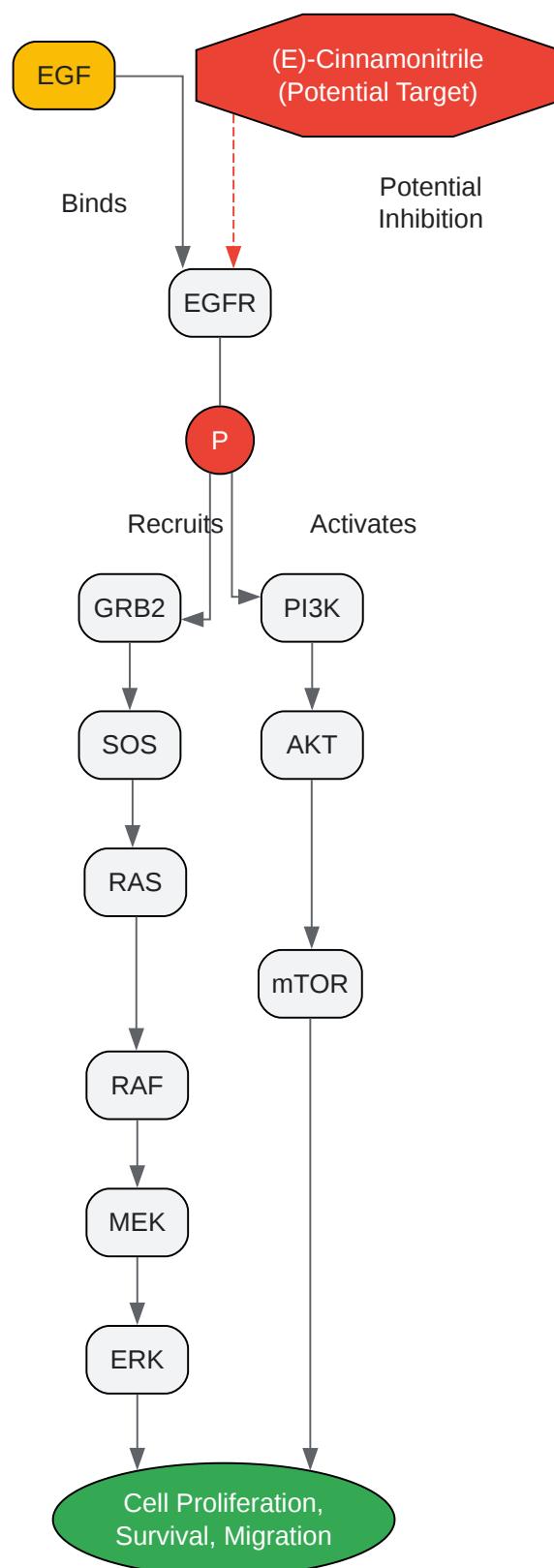
Detailed Protocol:

- Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The flask is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).[3]
- Initiation: The mixture is brought to reflux under a nitrogen atmosphere. A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.[3]
- Reaction: Stirring is continued for 10 minutes after the addition is complete.[3]
- Quenching: The hot solution is then poured onto 500 g of cracked ice in a 1-L beaker.[3]
- Purification: After cooling, the two-phase mixture is transferred to a 2-L flask for steam distillation. The distillate is collected and the aqueous phase is extracted twice with 500-mL portions of ether. The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), and the ether is evaporated to yield **cinnamonicitrile** as a pale-yellow oil.[3] This method typically produces a mixture of E and Z isomers.[3]

Method 2: Dehydration of Cinnamaldehyde Oxime

This two-step method first involves the formation of cinnamaldehyde oxime, followed by its dehydration to the nitrile.



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